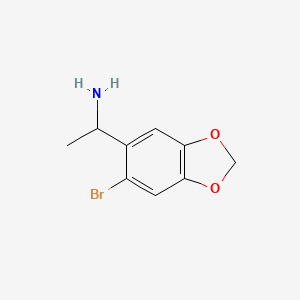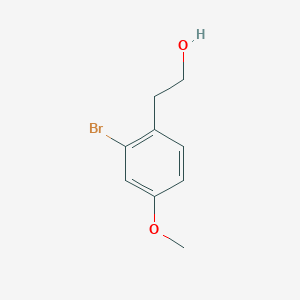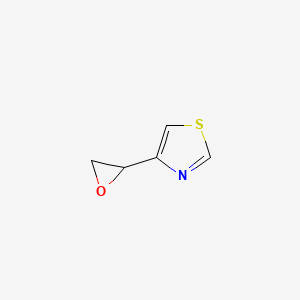![molecular formula C6H5N3S2 B13601855 [4,5'-Bithiazol]-2-amine](/img/structure/B13601855.png)
[4,5'-Bithiazol]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,5’-Bithiazol]-2-amine is a heterocyclic compound containing two thiazole rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,5’-Bithiazol]-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the bithiazole ring system.
Industrial Production Methods
Industrial production of [4,5’-Bithiazol]-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[4,5’-Bithiazol]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted bithiazole compounds.
Aplicaciones Científicas De Investigación
[4,5’-Bithiazol]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
Mecanismo De Acción
The mechanism of action of [4,5’-Bithiazol]-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4’-methyl-4,5’-bithiazol-2’-yl: A derivative with a methyl group, showing similar but distinct biological activities.
2,4’-Dimethyl-[4,5’-bithiazol]-2-yl amino derivatives: Known for their selective inhibition of TRPV4 channels.
Uniqueness
[4,5’-Bithiazol]-2-amine is unique due to its specific arrangement of thiazole rings and the presence of an amino group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C6H5N3S2 |
|---|---|
Peso molecular |
183.3 g/mol |
Nombre IUPAC |
4-(1,3-thiazol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H5N3S2/c7-6-9-4(2-10-6)5-1-8-3-11-5/h1-3H,(H2,7,9) |
Clave InChI |
DFAORZZNBXBWAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=N1)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)
![1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine](/img/structure/B13601787.png)


![6lambda6-Thiaspiro[3.4]octane-6,6,8-trione](/img/structure/B13601806.png)







